molecular formula C18H21ClN2O2S B10815882 1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine

1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine

Cat. No.: B10815882
M. Wt: 364.9 g/mol
InChI Key: YBRBYPLRQMSJIS-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Biological Activity

1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives, characterized by the presence of a sulfonyl group attached to a chlorophenyl moiety. Its chemical structure can be represented as follows:

C17H20ClN2O2S\text{C}_{17}\text{H}_{20}\text{ClN}_2\text{O}_2\text{S}

1. Antibacterial Activity

Research has demonstrated that this compound exhibits moderate to strong antibacterial properties against various strains of bacteria. A study synthesized multiple compounds including this derivative and evaluated their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated that the compound showed significant activity, with some derivatives achieving IC50 values as low as 2.14 µM when compared to standard drugs .

Table 1: Antibacterial Activity of Piperazine Derivatives

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17
7oStaphylococcus aureus1.13

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effect on nitric oxide (NO) secretion in RAW264.7 macrophages induced by lipopolysaccharide (LPS). The compound demonstrated a significant reduction in NO production, indicating its potential as an anti-inflammatory agent. In comparative studies, it was found to be less effective than pyrrolidine dithiocarbamate (PDTC), a known anti-inflammatory agent .

Table 2: Inhibition of NO Secretion in RAW264.7 Cells

TreatmentNO Secretion (%)
Control100
PDTC66.42 ± 1.83
This compound45.37 ± 2.29

3. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . Additionally, the compound showed promising urease inhibition, suggesting potential applications in treating urinary tract infections.

Table 3: Enzyme Inhibition Activities

Compound IDEnzyme TypeIC50 (µM)
7lAcetylcholinesterase5.12
7mUrease3.45

Case Study: Synthesis and Evaluation

A notable study involved synthesizing a series of piperazine derivatives including the target compound, followed by comprehensive biological evaluations . The synthesized compounds were subjected to various assays to assess their antibacterial and enzyme inhibitory activities, leading to the identification of several promising candidates for further development.

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C18H21ClN2O2S/c19-17-6-8-18(9-7-17)24(22,23)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

YBRBYPLRQMSJIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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